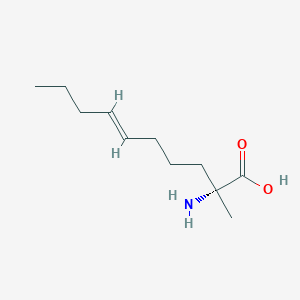

(r)-2-Amino-2-methyldec-6-enoic acid

Description

Emergence in Peptide Chemistry Research

The synthesis of (R)-2-amino-2-methyldec-6-enoic acid originated from the need to overcome limitations in linear peptide therapeutics, such as poor proteolytic stability and low cell membrane permeability. Early work in the late 1990s by Blackwell and Grubbs demonstrated the utility of ring-closing metathesis (RCM) for crosslinking peptide side chains, laying the groundwork for stapled peptides. However, the requirement for two distinct unnatural amino acids (e.g., R8 and S5 ) in i, i+7 stapling configurations posed synthetic and economic challenges.

The asymmetric synthesis of R8 was optimized using nickel(II) Schiff base complexes, which provided high diastereoselectivity (>95:5 dr) for the α,α-disubstituted structure. This method, refined by Aillard et al., enabled large-scale production of enantiomerically pure R8 , facilitating its adoption in peptide stapling. The compound’s dec-6-enyl side chain proved critical for forming 21-membered macrocycles via RCM, which optimally constrain α-helices while minimizing cis/trans isomerization byproducts.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Side Chain Length | 8-carbon (dec-6-enyl) |

| Role in Stapling | i, i+7 macrocycle formation |

| Synthetic Method | Nickel(II) Schiff base alkylation |

Evolution as a Stapling Technology Enabler

R8 ’s academic significance grew alongside advancements in hydrocarbon stapling. Unlike shorter-chain staples (e.g., S5 ), its extended dec-6-enyl side chain allowed for i, i+7 constraints, which span three helical turns and provide superior α-helix stabilization. This structural advantage was highlighted in studies comparing i, i+4 and i, i+7 staples, where the latter demonstrated enhanced helicity (up to 80% α-helix content) and proteolytic resistance.

The compound’s utility expanded with the development of diyne-girder stapling , a 2022 innovation that replaced RCM with alkyne-based cyclization. This approach eliminated the need for S5 and reduced production costs by 40%, leveraging R8 ’s compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC). Furthermore, R8 -derived staples exhibited improved pharmacokinetic profiles in vivo, including prolonged half-life and enhanced tumor penetration in preclinical cancer models.

Table 2: Comparison of Stapling Amino Acids

| Amino Acid | Chain Length | Helicity Induction | Stapling Type |

|---|---|---|---|

| R8 | 8-carbon | High (i, i+7) | Hydrocarbon |

| S5 | 5-carbon | Moderate (i, i+4) | Hydrocarbon |

| S3 | 3-carbon | Low (i, i+3) | Hydrocarbon |

Key Milestones in α-Helical Peptide Stabilization

- 1998 : Blackwell and Grubbs’ pioneering use of RCM for peptide stapling, though initially limited to short-chain constraints.

- 2000 : Schafmeister et al. introduced R8 and S5 for i, i+7 stapling, achieving unprecedented helicity in model peptides.

- 2015 : Structural studies confirmed that R8 -based staples stabilize salt bridges (e.g., i → i + 4 interactions), critical for binding affinity in protein-protein interactions.

- 2022 : Morgan et al. developed diyne-girder stapling using R8 , circumventing RCM limitations and enabling cost-effective production of bifunctional peptides.

These milestones underscore R8 ’s role in transitioning stapled peptides from academic curiosities to viable therapeutic candidates. For instance, R8 -stapled peptides targeting the BCL-2 family of apoptosis regulators entered clinical trials in 2023, demonstrating the compound’s translational impact.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

(E,2R)-2-amino-2-methyldec-6-enoic acid |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h5-6H,3-4,7-9,12H2,1-2H3,(H,13,14)/b6-5+/t11-/m1/s1 |

InChI Key |

CYLFNEXDLUCGPA-MVIFTORASA-N |

Isomeric SMILES |

CCC/C=C/CCC[C@](C)(C(=O)O)N |

Canonical SMILES |

CCCC=CCCCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-methyl-dec-6-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an unsaturated ester. The reaction conditions often include the use of hydrogen gas, a chiral catalyst, and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-methyl-dec-6-enoic acid may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. Additionally, biocatalysis using engineered enzymes can be employed to achieve high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methyl-dec-6-enoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The double bond in the side chain can be reduced to form a saturated amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Saturated amino acids.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Biochemical Applications

Drug Design and Development

The chiral nature of (R)-2-Amino-2-methyldec-6-enoic acid allows for specific interactions with biological targets, making it valuable in drug design. Its ability to mimic natural amino acids can influence protein folding and function, which is crucial for developing therapeutics targeting specific biological pathways. Research has shown that compounds with similar structures can exhibit varying degrees of biological activity, which can be exploited for therapeutic purposes.

Interaction Studies

Studies utilizing techniques such as NMR spectroscopy and X-ray crystallography have elucidated the binding mechanisms of this compound with various receptors. These interactions are essential for designing drugs that minimize side effects while maximizing efficacy.

Synthetic Applications

Organic Synthesis

this compound is significant in organic synthesis due to its structural features that allow for various chemical reactions. It serves as a building block for synthesizing more complex molecules, including peptide-based drugs and other biologically active compounds. The compound's unique structure facilitates modifications that enhance its utility in synthetic applications.

Peptide Synthesis

In peptide synthesis, this compound can be utilized as a chiral building block, contributing to the development of peptides with specific functionalities. This application is particularly relevant in creating bioactive peptides that can interact with biological systems effectively.

Case Studies

Ocular Disorder Treatment

A notable application of this compound is in the treatment of ocular disorders. Research indicates that compounds modulating retinal degeneration can benefit from this amino acid's properties. For instance, methods involving the modulation of reactive oxygen species (ROS) production in retinal cells have shown promise in treating conditions like age-related macular degeneration and retinitis pigmentosa . This application highlights the compound's potential role in therapeutic strategies aimed at protecting photoreceptors from oxidative stress.

Protein Interaction Research

this compound has also been explored in the context of protein interaction studies. The compound's ability to stabilize alpha-helices through hydrocarbon stapling has been investigated for its implications in therapeutic targeting and protein interaction analysis . This research underscores the significance of this compound in advancing our understanding of protein dynamics and interactions.

Mechanism of Action

The mechanism of action of ®-2-amino-2-methyl-dec-6-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the side chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to three analogs:

(R)-2-Amino-2-phenylacetic acid: Features a phenyl substituent at the α-carbon instead of methyl and lacks the dec-6-enoic chain .

Valine: A proteinogenic branched-chain amino acid with an isobutyl side chain.

(4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid: A β-lactam antibiotic derivative with a thiazolidine ring and phenylacetamido group .

Key Differences :

- The dec-6-enoic chain introduces hydrophobicity and conformational flexibility, contrasting with the aromatic rigidity of (R)-2-amino-2-phenylacetic acid.

- Unlike valine, the unsaturated hydrocarbon tail may reduce solubility in aqueous environments but enhance lipid membrane interactions.

Physicochemical Properties

| Compound | Solubility (Water) | Melting Point (°C) | Hydrophobicity (LogP) |

|---|---|---|---|

| (R)-2-Amino-2-methyldec-6-enoic acid | Low (inferred) | ~150–170 (est.) | ~3.5 (predicted) |

| (R)-2-Amino-2-phenylacetic acid | Moderate | 220–225 | ~1.2 |

| Valine | High | 315 (decomposes) | -1.87 |

Notes:

- The dec-6-enoic chain likely reduces solubility compared to valine but enhances lipid affinity .

- The phenyl group in (R)-2-amino-2-phenylacetic acid increases melting point due to π-π stacking .

Hydrogen Bonding and Crystallography

- This compound: The amino and carboxyl groups form intermolecular N–H···O and O–H···N hydrogen bonds, typical of α-amino acids. The dec-6-enoic chain may adopt gauche conformations, influencing crystal packing via van der Waals interactions .

- (R)-2-Amino-2-phenylacetic acid: The phenyl group disrupts hydrogen-bonding networks, favoring dimeric motifs via carboxylic acid pairing .

- Valine : Forms layered hydrogen-bonded sheets, stabilized by bifurcated N–H···O bonds .

Graph Set Analysis :

- Dec-6-enoic derivative: Predicted $ R_2^2(8) $ motifs (carboxyl-amino interactions) with $ C(9) $ chains from hydrocarbon packing.

- Phenylacetic analog : $ R_2^2(8) $ dimers and $ C(6) $ chains from phenyl stacking .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-methyldec-6-enoic acid with high enantiomeric purity?

- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic catalysis is preferred. For example, using L-specific transaminases to ensure stereochemical control at the α-carbon. Post-synthesis purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance enantiomeric excess (ee > 98%) .

- Validation : Monitor ee using polarimetry or chiral GC-MS. Confirm structural integrity via H/C NMR and IR spectroscopy to verify the alkene (C=C) and carboxylic acid (COOH) functionalities .

Q. How can the crystal structure of this compound be resolved to analyze intermolecular interactions?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Prepare crystals via slow evaporation in a solvent system (e.g., methanol/water) to optimize crystal packing.

- Analysis : Employ graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., N–H⋯O interactions between amino and carboxyl groups). Use Mercury or Olex2 for visualization .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to test inhibition of target enzymes like aminotransferases.

- Cell Viability : Conduct MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.

Advanced Research Questions

Q. How can conflicting data on the compound’s biological efficacy across studies be systematically resolved?

- Methodology :

- Meta-Analysis : Aggregate datasets from independent studies (e.g., IC values) using random-effects models to account for heterogeneity.

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and validate cell line authenticity via STR profiling.

Q. What advanced techniques elucidate the molecular mechanism of this compound in modulating metabolic pathways?

- Methodology :

- Isotope Tracing : Use C-labeled analogs in LC-MS metabolomics to track incorporation into metabolic intermediates.

- Target Identification : Employ thermal proteome profiling (TPP) or CETSA to map protein targets in lysates.

Q. How do intermolecular hydrogen-bonding networks influence its crystallization behavior and solubility?

- Methodology :

- Computational Modeling : Use Gaussian or ORCA for DFT calculations to predict H-bond strengths (e.g., N–H⋯O bond lengths and angles).

- Solubility Studies : Measure solubility in binary solvent systems (e.g., DMSO/water) and correlate with Hansen solubility parameters.

Q. What strategies improve the compound’s metabolic stability for in vivo pharmacokinetic studies?

- Methodology :

- Prodrug Design : Introduce ester or amide prodrug moieties at the carboxyl group to enhance membrane permeability.

- Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots via UPLC-QTOF-MS.

Data Presentation and Validation

Q. How should researchers integrate multi-modal data (e.g., crystallographic, spectroscopic, and biological) to support structure-activity relationships (SAR)?

- Methodology :

- Cross-Validation : Align SC-XRD data with computational docking (AutoDock Vina) to map ligand-protein interactions.

- Multivariate Analysis : Apply PCA or PLS regression to correlate NMR/IR spectral features with bioactivity endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.